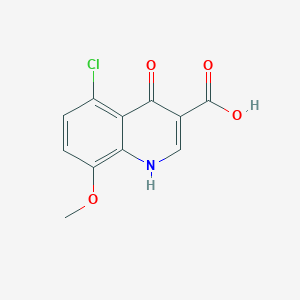![molecular formula C14H19NO4 B6279649 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid CAS No. 141029-23-4](/img/no-structure.png)
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid” is a compound with the molecular weight of 327.38 . It is also known as 3-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid . The compound is typically in the form of a solid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The compound has a linear formula of C14H19O4N1 . The InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-10)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is typically in the form of a solid . It has a molecular weight of 327.38 .Applications De Recherche Scientifique
TBBA has been used as a tool in a variety of scientific research applications. It has been used in the synthesis of peptides, proteins, and other biomolecules. TBBA has also been used to study the structure and function of proteins, nucleic acids, and other biomolecules. In addition, TBBA has been used as a reagent in the synthesis of organic compounds.
Mécanisme D'action
TBBA acts as a nucleophilic reagent in organic synthesis reactions. It can react with a variety of functional groups, including carboxylic acids, amines, alcohols, and aldehydes. TBBA can also be used to form a variety of covalent bonds, including ester, amide, and ether linkages.
Biochemical and Physiological Effects
TBBA has a wide range of biochemical and physiological effects. It has been used to study the structure and function of proteins, nucleic acids, and other biomolecules. TBBA has also been used as a tool to study the effects of drugs on the body. In addition, TBBA has been used to study the effects of environmental toxins on the body.
Avantages Et Limitations Des Expériences En Laboratoire
TBBA has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also a versatile reagent that can be used in a variety of organic synthesis reactions. Furthermore, TBBA can be used to study the structure and function of proteins, nucleic acids, and other biomolecules.
However, there are also some limitations to using TBBA in lab experiments. It is a volatile compound, meaning that it can easily evaporate during the course of an experiment. In addition, TBBA is highly reactive, and can react with a variety of functional groups, which can lead to unwanted side reactions.
Orientations Futures
There are a number of potential future directions for TBBA research. TBBA could be used to study the effects of drugs on the body and the environment. It could also be used to synthesize new compounds with potential therapeutic applications. In addition, TBBA could be used to study the structure and function of proteins, nucleic acids, and other biomolecules. Finally, TBBA could be used to develop new methods for the synthesis and purification of organic compounds.
Méthodes De Synthèse
TBBA can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl alcohol and benzoic acid in the presence of a catalytic amount of sulfuric acid. This reaction yields a mixture of 1,2- and 1,4-dibutylbenzoic acids. The 1,2-dibutylbenzoic acid can then be converted to TBBA by treating it with aqueous ammonia and a catalytic amount of sodium hydroxide. This reaction produces the desired product in high yields.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid involves the protection of the amine group, followed by the reaction with 2-bromoethyl benzoate, and then deprotection of the amine group.", "Starting Materials": [ "Benzoic acid", "tert-Butyl carbamate", "Thionyl chloride", "2-Bromoethyl benzoate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate using thionyl chloride", "Reaction of the protected amine with 2-bromoethyl benzoate in the presence of sodium hydroxide", "Deprotection of the amine group using hydrochloric acid and sodium bicarbonate", "Isolation of the product using ethyl acetate and methanol" ] } | |
Numéro CAS |
141029-23-4 |
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




